5-(4-benzhydrylpiperazino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone

Descripción

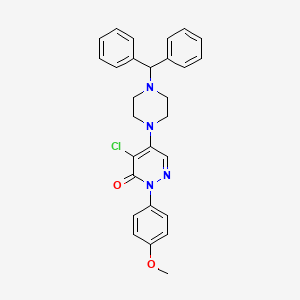

5-(4-Benzhydrylpiperazino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a chloro group at position 4, a 4-methoxyphenyl group at position 2, and a bulky benzhydrylpiperazino moiety at position 5.

Propiedades

IUPAC Name |

5-(4-benzhydrylpiperazin-1-yl)-4-chloro-2-(4-methoxyphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27ClN4O2/c1-35-24-14-12-23(13-15-24)33-28(34)26(29)25(20-30-33)31-16-18-32(19-17-31)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,20,27H,16-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZLHLGYVQWEFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-benzhydrylpiperazino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting benzhydryl chloride with piperazine under basic conditions.

Chlorination of Pyridazinone: The pyridazinone core can be chlorinated using thionyl chloride or phosphorus pentachloride.

Coupling Reactions: The chlorinated pyridazinone is then coupled with the piperazine derivative in the presence of a suitable base, such as potassium carbonate, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-benzhydrylpiperazino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorinated pyridazinone core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridazinone derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-(4-benzhydrylpiperazino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The pyridazinone core is a common scaffold in bioactive compounds. Key analogs and their substituents are compared below:

*Estimated based on molecular formula.

Key Observations:

- Position 2 : The 4-methoxyphenyl group in the target compound may improve solubility compared to halogenated analogs (e.g., 10f’s 4-chlorophenyl) .

- Toxicity: Pyridaben () and a related compound in (LD₅₀ >300 mg/kg) highlight the toxicity risks of certain substituents, whereas the target’s benzhydrylpiperazino group lacks direct toxicity data .

Pharmacological and Spectral Insights

- IR/NMR Trends: Analogs with electron-withdrawing groups (e.g., carbonyl in 10f) exhibit C=O stretches at ~1620 cm⁻¹, whereas electron-donating groups (e.g., benzhydrylpiperazino) may shift this frequency .

- Therapeutic Potential: The target compound’s structure shares similarities with emorfazone (), suggesting possible applications in inflammation or CNS disorders, though empirical validation is needed .

Actividad Biológica

5-(4-benzhydrylpiperazino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone is a complex organic compound that has garnered attention in pharmacological research for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant findings.

Chemical Structure and Properties

- Molecular Formula : C28H27ClN4O2

- CAS Number : 477867-45-1

- SMILES : COC1=CC=C(C=C1)C2=NN(C(=O)CC2)C3=NC4=C(S3)C=C(C=C4)Cl

The compound features a pyridazinone core with a chlorinated phenyl group and a methoxyphenyl substituent, which contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the areas of antimicrobial , anti-inflammatory , analgesic , and enzyme inhibition effects.

Antimicrobial Activity

Studies have shown that derivatives of pyridazinones possess significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains | Weak to Moderate |

In particular, compounds with similar structures have shown IC50 values indicating strong inhibition against urease and acetylcholinesterase (AChE), suggesting potential therapeutic applications in treating infections and neurodegenerative diseases .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

- Acetylcholinesterase (AChE) : Significant inhibition was observed with some derivatives showing IC50 values as low as 0.63 µM, indicating potent activity compared to standard inhibitors .

- Urease : The compound exhibited strong inhibitory effects, which could be beneficial in managing conditions like urinary tract infections.

Case Studies and Research Findings

- Docking Studies : Molecular docking simulations have been utilized to predict the binding affinity of this compound with various target proteins. The interactions with amino acids in the active sites suggest a favorable orientation that enhances its inhibitory potential .

- Antinociceptive Activity : Preliminary studies indicate that the compound may possess analgesic properties, as evidenced by behavioral tests in animal models. The mechanism appears to involve modulation of pain pathways, although further studies are required to elucidate the precise action .

- Toxicological Assessment : Initial toxicological evaluations suggest a favorable safety profile at therapeutic doses, although comprehensive in vivo studies are necessary to confirm these findings.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step reactions, including nucleophilic substitution and coupling. Key steps include:

- Using dichloromethane as a solvent and sodium hydroxide for pH adjustment .

- Purification via column chromatography and recrystallization (e.g., washing with saturated NaCl, drying with Na₂SO₄) to remove impurities .

- Optimizing reaction time and temperature to mitigate side reactions (e.g., elimination during methoxyl substitution, as noted in ) .

Q. Which analytical techniques are most effective for structural characterization?

Answer:

- X-ray crystallography for definitive structural confirmation (e.g., Hirshfeld surface analysis in ) .

- NMR (¹H/¹³C) for functional group analysis and mass spectrometry for molecular weight validation .

- Comparative studies with analogs (e.g., oxazolo-pyridine derivatives in ) to validate spectral data .

Q. How can purity and impurities be rigorously assessed?

Answer:

Q. What experimental designs ensure synthesis reproducibility?

Answer:

- Strict control of stoichiometry, inert reaction atmospheres, and detailed documentation (as in ) .

- Independent replication frameworks, such as those in ’s advanced chemistry research courses .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological activity?

Answer:

- Synthesize analogs with variations in the benzhydrylpiperazino, chloro, and methoxyphenyl groups.

- Pair in vitro bioactivity assays (e.g., enzyme inhibition) with computational docking studies to predict binding affinities .

- Use multivariate statistical analysis (as in ’s comparative methodology) to identify key pharmacophores .

Q. What strategies resolve contradictions in synthetic yields or byproduct formation?

Answer:

Q. How can computational tools enhance derivative stability?

Answer:

- Molecular dynamics simulations predict conformational stability, while DFT calculations assess electronic effects of substituents (e.g., ’s structural analogs) .

- Validate predictions with experimental stability assays (e.g., accelerated degradation studies).

Q. How to assess environmental impact and biodegradation pathways?

Answer:

Q. What methodologies resolve crystallographic disorder in pyridazinone derivatives?

Answer:

Q. How to design robust in vivo pharmacokinetic studies?

Answer:

- Use randomized block designs () with controlled variables (dose, administration route) .

- LC-MS/MS analyzes plasma concentrations, while metabolomic profiling (’s approach) identifies metabolites and assesses bioavailability .

Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.